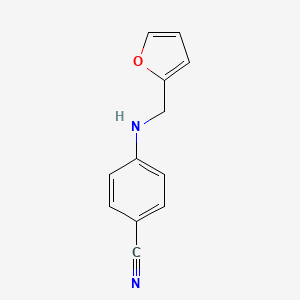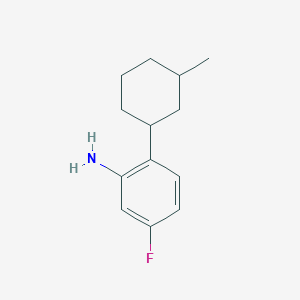
5-Fluoro-2-(3-methylcyclohexyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(3-methylcyclohexyl)aniline: is an organic compound with the molecular formula C13H18FN It is a fluorinated aniline derivative, which means it contains a fluorine atom attached to the benzene ring and an aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(3-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . These methods ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-2-(3-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products Formed:
Oxidation: Formation of fluoro-substituted quinones.
Reduction: Formation of fluoro-substituted cyclohexylamines.
Substitution: Formation of various fluoro-substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Fluoro-2-(3-methylcyclohexyl)aniline is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of fluorinated pharmaceuticals and agrochemicals due to its unique chemical properties .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of aniline derivatives. It is also used in the development of fluorescent probes for imaging and diagnostic applications .
Medicine: anticancer and antimicrobial agents . Its fluorine atom can enhance the biological activity and metabolic stability of the resulting compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also used as an intermediate in the synthesis of polymers and resins .
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(3-methylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. This interaction can lead to the inhibition of enzymes or receptors involved in various biological processes .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in DNA replication and repair.
Receptors: Modulation of receptor activity in signaling pathways.
Pathways: Interference with metabolic pathways, leading to cytotoxic effects.
Comparación Con Compuestos Similares
- 5-Fluoro-2-methyl-N-(3-methylcyclohexyl)aniline
- 5-Fluoro-2-[(3-methylcyclohexyl)oxy]aniline
Comparison: 5-Fluoro-2-(3-methylcyclohexyl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H18FN |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
5-fluoro-2-(3-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H18FN/c1-9-3-2-4-10(7-9)12-6-5-11(14)8-13(12)15/h5-6,8-10H,2-4,7,15H2,1H3 |
Clave InChI |
BSJYBZWZDHSXNC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)C2=C(C=C(C=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


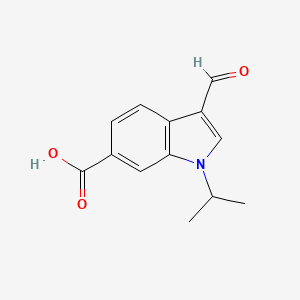
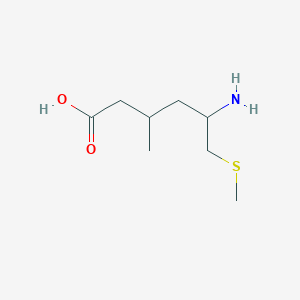
![tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate](/img/structure/B13183378.png)
![7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13183380.png)
![1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid](/img/structure/B13183381.png)
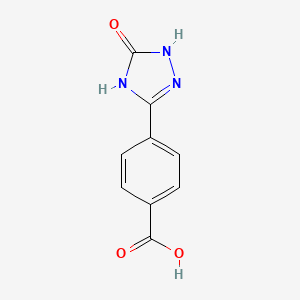
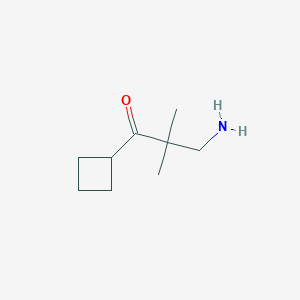
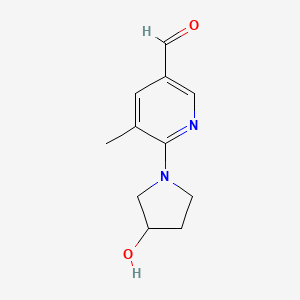

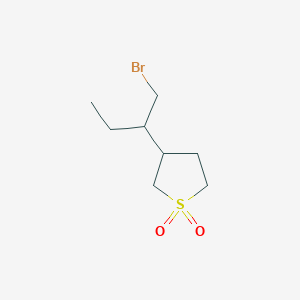
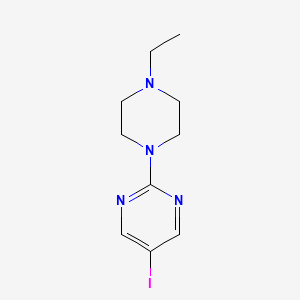
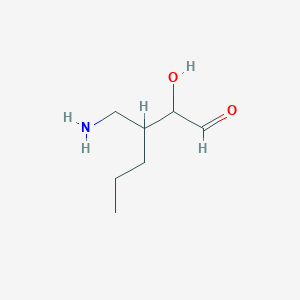
![5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13183442.png)
